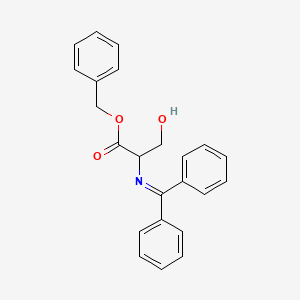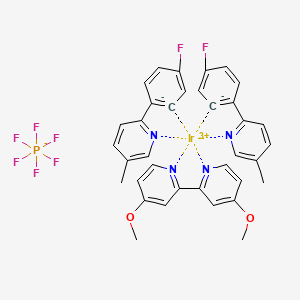![molecular formula C8H14ClNO2 B15359054 Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a hydrochloride salt of methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate, a bicyclic compound containing nitrogen and a carboxylate group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as cyclohexanone and ammonia.
Reaction Steps: The process involves the formation of an intermediate imine, followed by cyclization to form the bicyclic structure. The carboxylate group is then introduced through esterification.
Reaction Conditions: The reactions are usually carried out under acidic conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
類似化合物との比較
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: Another structurally similar compound with variations in the bicyclic ring system.
Uniqueness: Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its distinct bicyclic structure and the presence of the carboxylate group make it a valuable compound in various scientific fields.
This comprehensive overview provides a detailed understanding of Methyl 2-azabicyclo[311]heptane-5-carboxylate;hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-3-9-6(4-8)5-8;/h6,9H,2-5H2,1H3;1H |
InChIキー |
FPKIOEOCIRUPEG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCNC(C1)C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


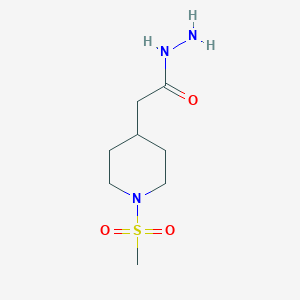
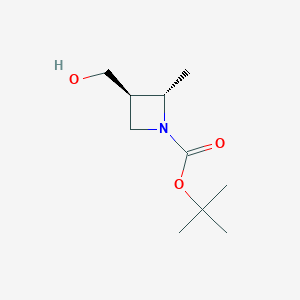
![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
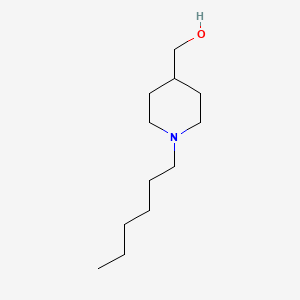
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
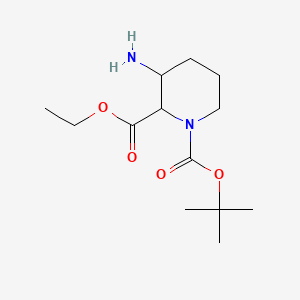
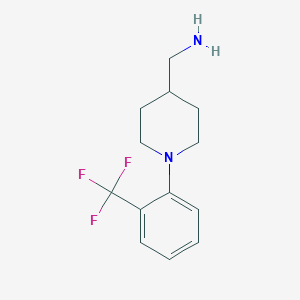
![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
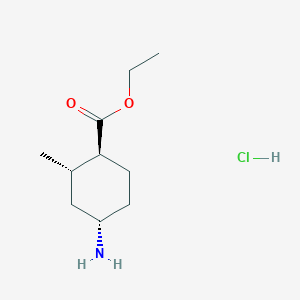
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
